molecular formula C14H22N2O2 B7854475 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-ol CAS No. 67514-08-3

3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-ol

Cat. No.: B7854475
CAS No.: 67514-08-3
M. Wt: 250.34 g/mol
InChI Key: DGSWVEFXJNJPNK-UHFFFAOYSA-N
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Description

3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-ol is a useful research compound. Its molecular formula is C14H22N2O2 and its molecular weight is 250.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antidepressant Potential

3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-ol and its derivatives have been explored primarily for their antidepressant properties. A significant focus has been on their dual action at 5-HT1A serotonin receptors and serotonin transporter, indicating a potential new class of antidepressants. Studies highlight the synthesis of various derivatives, showing nanomolar affinity for both the 5-HT1A receptor and serotonin transporter, indicating their potential effectiveness as antidepressant agents with a dual mechanism of action (Martínez et al., 2001) (Orus et al., 2002).

Bioactivity and Drug Design

The compound has also been studied for its bioactivity against α1A-adrenoceptor. Research includes conformational analysis and molecular docking to solve the binding mode of the compound-α1A-adrenoceptor complex. These studies provide a basis for the design of highly selective antagonists with chirality (Xu et al., 2016). Furthermore, the compound's role in the synthesis of the anxiolytic drug Enciprazine has been highlighted, showcasing its relevance in medicinal chemistry (Narsaiah & Nagaiah, 2010).

Inhibitory Properties

Additionally, the compound and its analogs have been explored for their inhibitory properties against various receptors and transporters, such as Hsp90 inhibitors, alpha-adrenoceptors, and in vitro tocolytic activity. These studies elucidate the compound's diverse pharmacological potential and contribute to the understanding of its structure-activity relationships (Jia et al., 2014) (Marona et al., 2011) (Lucky & Omonkhelin, 2009).

Role in Eradicating Bacterial Persisters

An intriguing application of a closely related compound was its selective killing of bacterial persisters, an essential step in combating antibiotic resistance. This research demonstrates the compound's potential in microbiology and pharmaceutical sciences (Kim et al., 2011).

Properties

IUPAC Name

3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-18-14-5-2-4-13(12-14)16-9-7-15(8-10-16)6-3-11-17/h2,4-5,12,17H,3,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSWVEFXJNJPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501273813
Record name 4-(3-Methoxyphenyl)-1-piperazinepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67514-08-3
Record name 4-(3-Methoxyphenyl)-1-piperazinepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67514-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Methoxyphenyl)-1-piperazinepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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